- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),
Cas no 75-75-2 (Methanesulfonic acid)
Methanesulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- InChI Key: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)O
- BRN: 1446024
Computed Properties
- Exact Mass: 95.98810
- Monoisotopic Mass: 79.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 92.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.9
- Topological Polar Surface Area: 56.5A^2
Experimental Properties
- Color/Form: Colorless or slightly brown oily liquid, solid at low temperature.
- Density: 1.319 g/mL at 25 °C
- Melting Point: 17-19 °C (lit.)
- Boiling Point: 167 °C/10 mmHg(lit.)
- Flash Point: Fahrenheit: 372.2 ° f < br / > Celsius: 189 ° C < br / >
- Refractive Index: n20/D 1.416
- Solubility: water: soluble1,000 g/L at 20°C
- Water Partition Coefficient: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- Stability/Shelf Life: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- PSA: 62.75000
- LogP: 0.58480
- Merck: 5954
- Vapor Pressure: <1 mmHg ( 20 °C)
- Sensitiveness: Light Sensitive & Hygroscopic
- pka: -2.6(at 25℃)
- Color/Form: 70 wt. % in H2O
- Solubility: It is soluble in water, alcohol and ether, insoluble in alkanes, benzene, toluene, etc., does not decompose in boiling water and hot lye, and has a strong corrosive effect on metal iron, copper and lead.
Methanesulfonic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:1
- Hazard Category Code: 21/22-34
- Safety Instruction: S26-S36-S45-S1/2-S36/37/39
- RTECS:PB1140000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
Methanesulfonic acid Customs Data
- HS CODE:2904100000
- Customs Data:
China Customs Code:
2904100000Overview:
2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Methanesulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 152800-25g |
Methanesulphonic acid |
75-75-2 | 99% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | 152800-500g |
Methanesulphonic acid |
75-75-2 | 99% | 500g |
£25.00 | 2022-02-28 | |
| Fluorochem | 152800-1kg |
Methanesulphonic acid |
75-75-2 | 99% | 1kg |
£43.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600335- 100ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 100ml |
¥ 88.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600324- 500ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 500ml |
¥ 258.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600305- 4L(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 4l |
¥ 1,470.6 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600024- 500ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 98% | 500ml |
¥ 247.1 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235- 100ml(玻瓶) |
Methanesulfonic acid |
75-75-2 | 100ml |
¥ 118.8 | 2021-05-18 | ||
| Apollo Scientific | OR322096-100g |
Methanesulfonic acid |
75-75-2 | 99% | 100g |
£25.00 | 2025-02-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8060220005 |
Methanesulfonic acid |
75-75-2 | for synthesis | 5ML |
¥117.24 | 2022-02-23 |
Methanesulfonic acid Production Method
Production Method 1
Production Method 2
- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107
Production Method 3
Production Method 4
Production Method 5
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
Production Method 6
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
Production Method 7
Production Method 8
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Sodium hydroxide
1.3 -
Production Method 13
1.2 Reagents: Dimethyl sulfoxide
Production Method 14
Production Method 15
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Production Method 16
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Production Method 17
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
Production Method 18
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Production Method 19
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Production Method 20
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109
Production Method 21
Production Method 22
Production Method 23
Production Method 24
Production Method 25
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Production Method 26
Production Method 27
Production Method 28
Production Method 29
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
Production Method 30
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
Production Method 31
Production Method 32
1.2 1.5 h, 0 °C
Production Method 33
Production Method 34
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
Production Method 35
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
Production Method 36
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
Production Method 37
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Production Method 38
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Production Method 39
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Production Method 40
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Production Method 41
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Production Method 42
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Methanesulfonic acid Raw materials
- Formamidine Sulfuric Acid
- Trimethylsulfoxonium iodide
- 4-methylbenzene-1-sulfonic acid
- 2-chloroacetyl chloride
- Dabigatran etexilate
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Dabigatran Etexilate Tetrahydrate
- 2,4-Difluoroacetophenone
- 2-Naphthalenecarboximidamide,6-hydroxy-
- Dabigatran Impurity 148
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- 4-carbamimidamidobenzoic acid hydrochloride
- sunbrella
- 1,2,4-Triazole
- aminoformonitrile
- N,N'-Carbonyldiimidazole
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- Methanesulfonic acid
Methanesulfonic acid Preparation Products
Methanesulfonic acid Suppliers
Methanesulfonic acid Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Catalysts and Inorganic Chemicals Inorganic Compounds Salt
Additional information on Methanesulfonic acid
Methanesulfonic acid (CAS No. 75-75-2): A Versatile Compound in Modern Chemical Research
Methanesulfonic acid, chemically known as CH₃SO₃H, is a compound with the CAS number 75-75-2. This simple yet highly reactive sulfonic acid has garnered significant attention in various scientific and industrial applications due to its unique chemical properties and versatility. Its molecular structure, featuring a methyl group attached to a sulfonic acid group, imparts distinct characteristics that make it invaluable in synthetic chemistry, pharmaceuticals, and material science.
The compound is primarily recognized for its strong acidic nature, which surpasses that of many common carboxylic acids. This exceptional acidity is attributed to the highly electronegative sulfur atom, which stabilizes the conjugate base through resonance. As a result, methanesulfonic acid serves as an effective catalyst in numerous organic reactions, particularly in the substitution and elimination processes. Its ability to protonate even weak bases makes it a preferred choice in certain synthetic pathways where high acidity is required.
In the realm of pharmaceutical research, methanesulfonic acid has found diverse applications. One of the most notable uses is in the synthesis of active pharmaceutical ingredients (APIs). The compound’s ability to facilitate nucleophilic substitution reactions has been leveraged to develop novel drug candidates. For instance, it has been employed in the preparation of sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties. Recent studies have highlighted its role in enhancing the yield and purity of these derivatives, thereby accelerating drug development pipelines.
Moreover, methanesulfonic acid is instrumental in the field of polymer chemistry. Its strong acidic environment promotes the formation of ester and anhydride derivatives, which are crucial for creating high-performance polymers. Researchers have utilized this compound to develop advanced materials with applications ranging from coatings to adhesives. The ability of methanesulfonic acid to catalyze polymerization reactions under mild conditions has made it a sustainable choice for industrial processes, aligning with global efforts toward green chemistry.
Recent advancements in chemical biology have also demonstrated the significance of methanesulfonic acid in studying enzyme mechanisms and protein interactions. The compound’s sulfonate group can act as a ligand, facilitating the binding of metal ions that are essential for enzymatic activity. This property has been exploited in structural biology studies to elucidate the three-dimensional structures of proteins and enzymes. Such insights are critical for understanding biological pathways and designing targeted therapeutic agents.
The environmental impact of methanesulfonic acid has also been a subject of interest. While it is not classified as a hazardous substance, its reactivity necessitates careful handling to prevent unintended side effects. Studies have explored its degradation pathways in aquatic environments, revealing that it undergoes hydrolysis to form methanol and sulfuric acid under certain conditions. Understanding these processes is vital for assessing its ecological footprint and developing sustainable disposal methods.
In conclusion, methanesulfonic acid (CAS No. 75-75-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it an indispensable tool in pharmaceutical synthesis, polymer chemistry, and biochemical research. As research continues to uncover new uses and refine existing applications, the importance of this versatile sulfonic acid is likely to grow even further.
75-75-2 (Methanesulfonic acid) Related Products
- 29526-41-8(Mercury(II) methanesulfonate)
- 2386-56-3(Potassium methanesulfonate)
- 2386-52-9(Silver methanesulfonate)
- 53408-94-9(Methanesulfonic acid, tin(2+) salt)
- 54253-62-2(Copper methylsulfonate)
- 55136-38-4(Nickel methane sulfonate)
- 82617-81-0(Bismuthtris(methanesulfonate))
- 2386-57-4(Sodium methanesulfonate)
- 17570-76-2(Lead(II) Methanesulfonate (50 wt. % in H20))
- 118920-74-4(CERIC METHANESULFONATE)